1-benzyl-N'-(2-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide
Description
This carbohydrazide derivative belongs to the 6-oxo-1,6-dihydropyridine family, characterized by a pyridine core substituted with a benzyl group at position 1 and a 2-methylbenzoyl hydrazide moiety at position 2.
Properties
IUPAC Name |
1-benzyl-N'-(2-methylbenzoyl)-6-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-15-7-5-6-10-18(15)21(27)23-22-20(26)17-11-12-19(25)24(14-17)13-16-8-3-2-4-9-16/h2-12,14H,13H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUVAAJPSNIEDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-N'-(2-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate benzyl and dihydropyridine derivatives. The reaction conditions often include the use of solvents such as ethanol or acetic acid under reflux conditions to facilitate the formation of the desired hydrazone structure.
Antimicrobial Activity
Research has demonstrated that compounds within the dihydropyridine class exhibit significant antimicrobial properties. For instance, a study evaluating various derivatives showed that 1-benzyl derivatives displayed potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, as well as against fungal strains like Candida albicans .
Anticancer Properties
This compound has also been investigated for its anticancer potential. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. Notably, it demonstrated significant cytotoxicity against ovarian cancer xenografts in animal models, leading to tumor growth suppression .
The biological activity of this compound is believed to be linked to its ability to interact with specific cellular targets. Molecular docking studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and survival pathways . Additionally, its structure allows for interactions with DNA and RNA synthesis pathways, further contributing to its anticancer effects.
Case Studies
Comparison with Similar Compounds
Notes and Limitations
Data Gaps : Direct pharmacological data for the target compound are absent in the provided evidence; inferences are drawn from structural analogs.
Synthetic Challenges : The 2-methylbenzoyl group may complicate crystallization, as seen in SHELX-refined structures of related compounds .
Biological Inference : Pyridazine derivatives (e.g., ) with herbicidal activity suggest that the target compound’s pyridine-hydrazide scaffold could be optimized for agrochemical applications .
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to synthesize 1-benzyl-N'-(2-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide?
- The compound is typically synthesized via multi-step protocols involving coupling reactions between hydrazides and activated carbonyl intermediates. For example, hydrazide derivatives can react with methyl coumalate to form dihydrazide intermediates, which cyclize under optimized conditions to yield the target scaffold. Crystallization steps (e.g., oxadiazolium perchlorate salts) are critical for impurity rejection without extensive purification . Low-temperature coupling (0°C) may improve yields in challenging steps, as seen in analogous syntheses of related dihydropyridines (23% yield at 0°C vs. higher temperatures) .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- High-resolution mass spectrometry (HRMS) is crucial for confirming molecular formulas (e.g., [M+H]+ observed at m/z 403.1764 vs. calculated 403.1765) . Nuclear magnetic resonance (NMR) spectroscopy identifies substituent positions, though missing quaternary carbon peaks in -NMR may require cross-validation with 2D-NMR or X-ray crystallography . FT-IR confirms functional groups like carbonyls (C=O) and hydrazide (N-H) stretches .
Q. How can computational tools aid in the initial analysis of this compound’s reactivity and stability?
- Density functional theory (DFT) calculations (e.g., Gaussian 09W) predict vibrational frequencies and electronic properties, aligning with experimental FT-IR and NMR data . Molecular electrostatic potential (MEP) maps can highlight nucleophilic/electrophilic sites for derivatization .
Advanced Research Questions
Q. What strategies resolve contradictions between experimental spectral data and computational predictions?
- Discrepancies (e.g., missing -NMR peaks) may arise from dynamic effects or crystallographic disorder. Cross-validation with X-ray structures (refined via SHELXL) provides definitive bond-length and angle data . For HRMS deviations (±0.1 ppm), isotopic pattern analysis and collision-induced dissociation (CID) can confirm fragmentation pathways .
Q. How can molecular docking elucidate the mechanism of action for this compound’s biological activity?
- Docking studies (e.g., against glucosamine-6-phosphate synthase) identify key binding interactions, such as hydrogen bonding with catalytic residues (e.g., Asp/Glu) or hydrophobic contacts with aryl pockets. Free energy calculations (MM-PBSA) quantify binding affinities, guiding structure-activity relationship (SAR) optimization .
Q. What crystallographic challenges arise in resolving the compound’s 3D structure, and how are they addressed?
- Twinning or low-resolution data complicate refinement. SHELXL’s twin refinement and HKLF5 format manage twinned datasets, while iterative cycles of electron density mapping (e.g., via OLEX2) resolve disordered regions. High-pressure freezing may improve crystal quality for unstable derivatives .
Q. How can synthetic yields be optimized for derivatives with bulky substituents?
- Steric hindrance in coupling steps (e.g., benzylation) requires tailored conditions:
- Use of coupling agents like EDCI/HOBt at 0°C to minimize side reactions .
- Solvent screening (e.g., DMF vs. THF) to enhance solubility of intermediates .
- Microwave-assisted synthesis to accelerate slow steps (e.g., cyclization) .
Q. What analytical approaches validate purity for biologically tested batches?
- High-performance liquid chromatography (HPLC) with diode-array detection (DAD) identifies impurities at 0.1% levels. Quantitative -NMR (qNMR) using internal standards (e.g., maleic acid) ensures >98% purity for in vitro assays .
Methodological Notes
- Data Contradiction Analysis : Conflicting spectral data (e.g., absent NMR peaks) should trigger re-evaluation of synthetic routes (e.g., tautomerism in dihydropyridines) .
- Advanced Crystallography : SHELXTL’s TWIN/BASF commands refine twinned structures, while SQUEEZE in PLATON models disordered solvents .
- Biological Assay Design : Dose-response curves (IC) for enzyme inhibition (e.g., proteasome) require triplicate runs with positive controls (e.g., bortezomib) to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
